4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde
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Overview
Description
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a butane-1,3-diylbis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with dibromoalkane under basic conditions. A common method includes the use of potassium carbonate (K2CO3) and a catalytic amount of 18-crown-6 ether in acetone, refluxed under nitrogen for several hours . The reaction mixture is then filtered, and the solvent is removed under reduced pressure to yield the desired dialdehyde.
Industrial Production Methods
While specific industrial production methods for 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Condensation Reactions: It can react with indoles to form bis(indolyl)methanes under solvent-free conditions with benzylsulfamic acid as a catalyst.
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products
Bis(indolyl)methanes: Formed through condensation reactions with indoles.
Carboxylic Acids: Resulting from oxidation of the aldehyde groups.
Alcohols: Produced by the reduction of the aldehyde groups.
Scientific Research Applications
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Employed in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in forming Schiff bases for metal ion adsorption.
Mechanism of Action
The mechanism of action of 4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde involves its ability to form Schiff bases with amines. This reaction is facilitated by the presence of aldehyde groups, which react with primary amines to form imines. These Schiff bases can then interact with metal ions, making the compound useful in metal ion adsorption studies .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with a propane linkage instead of butane.
4,4’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Features an ethane linkage, leading to different chemical properties.
Uniqueness
4,4’-[Butane-1,3-diylbis(oxy)]dibenzaldehyde is unique due to its specific butane-1,3-diylbis(oxy) linkage, which influences its reactivity and the types of materials it can form. This structural feature allows for distinct interactions in both organic synthesis and materials science applications.
Properties
CAS No. |
87367-66-6 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
4-[3-(4-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c1-14(22-18-8-4-16(13-20)5-9-18)10-11-21-17-6-2-15(12-19)3-7-17/h2-9,12-14H,10-11H2,1H3 |
InChI Key |
ZCIHZLNMNRHHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC1=CC=C(C=C1)C=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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